molecular formula C15H15N5OS2 B2393364 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 352563-60-1

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B2393364
CAS No.: 352563-60-1
M. Wt: 345.44
InChI Key: UMOVQGOARSWXEP-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to an imidazole ring via a sulfanyl-acetamide bridge. The 1,3,4-thiadiazole moiety is known for its electron-deficient aromatic system, which enhances interactions with biological targets, while the imidazole ring contributes to hydrogen bonding and π-π stacking capabilities. This compound is structurally optimized for pharmacological applications, particularly in anticancer and antimicrobial contexts, due to its dual heterocyclic architecture .

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS2/c1-2-13-19-20-15(23-13)18-12(21)9-22-14-16-8-11(17-14)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,16,17)(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOVQGOARSWXEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC=C(N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiadiazole and imidazole rings. The final step involves the coupling of these two components with the appropriate acyl chloride to form the target compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.

  • Biology: Its biological activities make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

  • Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action would depend on the specific biological context in which it is used.

Comparison with Similar Compounds

Key Structural Features:

  • 1,3,4-Thiadiazole ring : Substituted with an ethyl group at position 5, enhancing lipophilicity and metabolic stability.
  • Imidazole ring : A phenyl group at position 5 increases steric bulk and aromatic interactions.
  • Sulfanyl-acetamide linker : Facilitates conformational flexibility and target binding.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents (Thiadiazole/Imidazole) Molecular Weight Key Biological Activity Reference
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (Target) 5-ethyl (Thiadiazole), 5-phenyl (Imidazole) 331.42* Anticancer (hypothesized)
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide 5-methyl (Thiadiazole), 1-phenyl (Imidazole) 331.42 Not reported
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) Benzylthio (Thiadiazole), isopropylphenoxy 415.52 Antibacterial
2-((benzimidazol-2-yl)thio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide (4a) Benzimidazole (vs. imidazole) 379.45 Antifungal
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y) p-Tolylamino (Thiadiazole) 394.47 IC50 = 0.084 mM (MCF-7 cells)

Notes:

  • Lipophilicity : The target compound’s ethyl group (logP = ~2.1) offers balanced hydrophobicity compared to methyl (logP = ~2.07) or benzylthio (logP > 3) derivatives, optimizing membrane permeability .
  • Bioactivity: Compound 4y (), with a p-tolylamino substituent, exhibits potent anticancer activity (IC50 = 0.084 mM against MCF-7), suggesting that electron-donating groups enhance cytotoxicity. The target compound’s phenylimidazole group may similarly improve DNA intercalation or enzyme inhibition .

Pharmacological Profiles

  • In contrast, benzimidazole derivatives (e.g., 4a in ) show antifungal activity due to enhanced hydrogen bonding with fungal enzymes .
  • Antimicrobial Activity :
    • Compounds with bulky substituents (e.g., 5h in ) exhibit antibacterial effects via membrane disruption, but the target compound’s smaller ethyl group may limit this .

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound belonging to the class of thiadiazole derivatives, which have garnered significant attention for their diverse biological activities, particularly in the field of cancer research. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole ring fused with an imidazole moiety, which is critical for its biological activity. The structure can be represented as follows:

N 5 ethyl 1 3 4 thiadiazol 2 yl 2 5 phenyl 1H imidazol 2 yl sulfanyl acetamide\text{N 5 ethyl 1 3 4 thiadiazol 2 yl 2 5 phenyl 1H imidazol 2 yl sulfanyl acetamide}

Synthesis

The synthesis of this compound typically involves multiple steps starting from readily available precursors. The general synthetic route includes:

  • Formation of the Thiadiazole Ring : This is achieved by reacting hydrazinecarbothioamide with appropriate aldehydes or ketones.
  • Imidazole Synthesis : The imidazole component is synthesized through cyclization reactions involving phenyl derivatives.
  • Final Coupling Reaction : The thiadiazole and imidazole components are coupled with acetamide to yield the final product.

Anticancer Properties

Research has shown that thiadiazole derivatives exhibit significant anticancer activity against various human cancer cell lines. For instance:

  • Cytotoxicity Studies : A study reported that compounds similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)acetamide demonstrated IC50 values ranging from 4.27μg/mL4.27\,\mu g/mL to 22.19μM22.19\,\mu M against different cancer cell lines such as A549 (lung), SK-MEL-2 (skin), and MDA-MB (breast) .
CompoundCell LineIC50 (μg/mL\mu g/mL)
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamideMDA-MB9
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamideSK-MEL-24.27

The mechanism of action for this compound involves several pathways:

  • Inhibition of Enzymatic Activity : Thiadiazoles can inhibit various enzymes that are crucial for cancer cell proliferation.
  • Interference with DNA Replication : By disrupting DNA synthesis and repair mechanisms, these compounds can induce apoptosis in cancer cells.
  • Targeting Specific Receptors : Molecular docking studies suggest that these compounds may interact with specific molecular targets involved in tumor growth and survival.

Case Studies

Several case studies have highlighted the effectiveness of thiadiazole derivatives in cancer therapy:

  • Polkam et al. (2015) : Reported that certain thiadiazole derivatives exhibited selectivity towards cancer cells while sparing normal cells during cytotoxicity assays .
  • Aliabadi et al. (2013) : Studied a series of 5-(benzylthio)-1,3,4-thiadiazoles and found promising anticancer activity against prostate and breast cancer cell lines .

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